PHGDH-inactive

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ホスホグリセリン酸デヒドロゲナーゼ阻害剤は、3-ホスホグリセリン酸デヒドロゲナーゼ(PHGDH)酵素を阻害する化合物です。PHGDHは、セリン生合成経路における重要な酵素であり、様々な細胞プロセスに関与するアミノ酸であるセリンの産生に不可欠です。 PHGDHは、いくつかの種類の癌で過剰発現しており、癌治療の標的となっています .

科学的研究の応用

PHGDH-inactive compounds have several scientific research applications, particularly in the fields of cancer biology and metabolic research. These compounds are used to study the role of serine biosynthesis in cancer cell proliferation and survival. By inhibiting PHGDH, researchers can investigate the effects of reduced serine levels on cancer cells and identify potential therapeutic strategies .

In addition to cancer research, this compound compounds are also used in studies of metabolic disorders and neurodegenerative diseases. These compounds help researchers understand the metabolic pathways involved in these conditions and develop targeted treatments .

作用機序

3-ホスホグリセリン酸デヒドロゲナーゼ阻害剤の作用機序は、PHGDH酵素の阻害を伴います。この阻害は、阻害剤が酵素の活性部位またはアロステリック部位に結合することなど、様々なメカニズムによって起こります。 阻害剤の結合は、酵素が3-ホスホグリセリン酸を3-ホスホヒドロキシピルビン酸に変換する触媒作用を阻害し、セリン生合成を抑制します .

3-ホスホグリセリン酸デヒドロゲナーゼ阻害剤の分子標的には、システインやアルギニン残基など、PHGDH酵素の活性部位残基が含まれます。 これらの残基は、酵素の触媒活性と基質結合に不可欠です .

生化学分析

Biochemical Properties

PHGDH-inactive interacts with various biomolecules in biochemical reactions. For instance, it binds to oridonin, a natural product, at an allosteric site . This binding reduces the activity of the enzyme by relocating R54, a residue involved in substrate binding . This compound’s activity is also very sensitive to cysteine mutations, especially those in the substrate binding domain .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cellular metabolism, particularly the serine synthesis pathway . Its overexpression often leads to higher cell proliferation and greater metastasis, and may cause drug resistance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The binding of oridonin to this compound reduces the enzyme’s activity and promotes its aggregation in vitro and degradation in cells .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. The enzyme’s stability decreases, and it undergoes degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the serine synthesis pathway, a branch of glycolysis . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

準備方法

合成経路と反応条件: 3-ホスホグリセリン酸デヒドロゲナーゼ阻害剤の合成には、PHGDHを阻害する天然物または合成化合物の同定と修飾が含まれます。例えば、天然物であるオリドニンは、PHGDH阻害剤として同定されました。 オリドニンと複合体を形成したPHGDHの結晶構造は、阻害を標的にできる新しいアロステリック部位を明らかにしました .

工業生産方法: 3-ホスホグリセリン酸デヒドロゲナーゼ阻害剤の工業生産は、通常、大規模な合成と精製プロセスを伴います。これらのプロセスは、阻害剤の高純度と活性を確保するために設計されています。 使用される特定の方法は、阻害剤の化学構造と所望の収率によって異なります .

化学反応解析

反応の種類: 3-ホスホグリセリン酸デヒドロゲナーゼ阻害剤は、主にPHGDH酵素との結合反応を起こします。これらの反応は、特定の阻害剤に応じて、共有結合または非共有結合相互作用を含む場合があります。 一般的な反応には、水素結合、疎水性相互作用、酵素の活性部位の共有結合修飾が含まれます .

一般的な試薬と条件: 3-ホスホグリセリン酸デヒドロゲナーゼ阻害剤の合成と試験に使用される一般的な試薬には、3-ホスホグリセリン酸、NAD+、および様々な緩衝液が含まれます。 反応条件は、通常、最適な酵素活性と阻害剤結合を確保するために、特定のpHと温度を維持することを伴います .

生成される主な生成物: 3-ホスホグリセリン酸デヒドロゲナーゼ阻害剤がPHGDH酵素と相互作用することによって生成される主な生成物は、阻害された酵素複合体です。 この複合体は、酵素が3-ホスホグリセリン酸を3-ホスホヒドロキシピルビン酸に変換する触媒作用を阻害し、セリン生合成を抑制します .

科学研究への応用

3-ホスホグリセリン酸デヒドロゲナーゼ阻害剤は、特に癌生物学と代謝研究の分野で、いくつかの科学研究への応用があります。これらの化合物は、癌細胞の増殖と生存におけるセリン生合成の役割を研究するために使用されています。 PHGDHを阻害することで、研究者は、セリンレベルの低下が癌細胞に与える影響を調査し、潜在的な治療戦略を特定することができます .

癌研究に加えて、3-ホスホグリセリン酸デヒドロゲナーゼ阻害剤は、代謝性疾患や神経変性疾患の研究にも使用されています。 これらの化合物は、研究者がこれらの状態に関与する代謝経路を理解し、標的治療を開発するのに役立ちます .

化学反応の分析

Types of Reactions: PHGDH-inactive compounds primarily undergo binding reactions with the PHGDH enzyme. These reactions can involve covalent or non-covalent interactions, depending on the specific inhibitor. Common reactions include the formation of hydrogen bonds, hydrophobic interactions, and covalent modifications of the enzyme’s active site .

Common Reagents and Conditions: Common reagents used in the synthesis and testing of this compound compounds include 3-phosphoglycerate, NAD+, and various buffer solutions. Reaction conditions typically involve maintaining a specific pH and temperature to ensure optimal enzyme activity and inhibitor binding .

Major Products Formed: The major product formed from the interaction of this compound compounds with the PHGDH enzyme is the inhibited enzyme complex. This complex prevents the enzyme from catalyzing the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby reducing serine biosynthesis .

類似化合物との比較

3-ホスホグリセリン酸デヒドロゲナーゼ阻害剤は、ホスホセリンアミノトランスフェラーゼやホスホセリンホスファターゼなどの阻害剤など、セリン生合成経路の他の阻害剤と比較することができます。これらの阻害剤は、経路内の異なる酵素を標的としますが、最終的にはセリン生合成を減少させます。

3-ホスホグリセリン酸デヒドロゲナーゼ阻害剤に類似した化合物には、NCT-502およびNCT-503など、PHGDH阻害剤も含まれます。 これらの化合物は、グルコース由来セリンの産生を減少させ、PHGDH依存性癌細胞の増殖を抑制することが示されています .

3-ホスホグリセリン酸デヒドロゲナーゼ阻害剤は、PHGDH酵素を特異的に標的とし、その活性を阻害する能力においてユニークです。 この特異性により、これらの化合物は、様々な疾患におけるセリン生合成の役割を研究し、標的治療を開発するための貴重なツールとなります .

特性

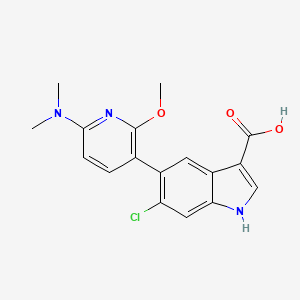

IUPAC Name |

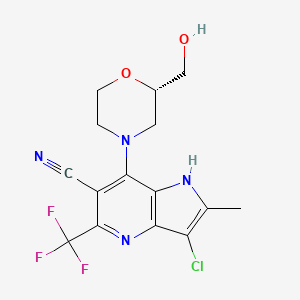

N-(4,6-dimethylpyridin-2-yl)-4-pyridin-4-ylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5S/c1-13-11-14(2)19-16(12-13)20-17(23)22-9-7-21(8-10-22)15-3-5-18-6-4-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLPIAAGIQAGRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=CC=NC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the downstream effects of PHGDH inactivity?

A: Inactivation of PHGDH leads to serine deficiency, which can have significant consequences. The research by [] found that a homozygous nonsense mutation in the PHGDH gene resulted in severe Neu-Laxova syndrome (NLS), a rare and often fatal developmental disorder. This case demonstrates the crucial role of PHGDH and serine availability for normal fetal development. Another study [] identified a role for de novo serine synthesis, regulated by PHGDH, in chondrocyte proliferation during bone development and repair. These findings suggest that PHGDH inactivity could lead to skeletal defects.

Q2: How does the severity of PHGDH inactivation correlate with phenotypic outcomes?

A: The research by [] suggests a genotype-phenotype correlation for PHGDH. The homozygous nonsense mutation identified in this case led to one of the most severe NLS phenotypes reported, supporting the idea that a greater degree of PHGDH inactivation corresponds to increased disease severity. This highlights the importance of PHGDH activity levels for normal development.

Q3: Are there broader impacts of PHGDH inactivity beyond specific developmental disorders?

A: While the provided research focuses on developmental contexts, inactivating the PHGDH gene in mice led to changes in gene expression and associated regulatory networks due to serine deficiency []. This suggests that PHGDH inactivity could have wider systemic effects beyond specific developmental disorders, potentially impacting various metabolic pathways and cellular processes. Further research is needed to fully elucidate these broader impacts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

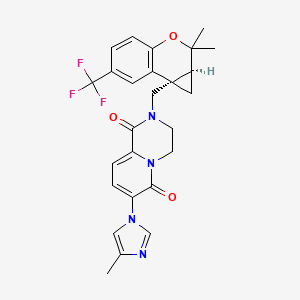

![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)

![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)